molecular formula C29H29Cl2F2N3O B1201880 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-2-methyl-, dihydrochloride CAS No. 87071-17-8

4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-2-methyl-, dihydrochloride

Cat. No. B1201880
CAS RN: 87071-17-8
M. Wt: 544.5 g/mol
InChI Key: NYROSWRJVDXRAC-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidines are a class of heterocyclic compounds . They have been found in bioactive synthetic and natural products . A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity .


Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, in moderate to good yields has been developed .


Molecular Structure Analysis

The structure of the pyridopyrimidine derivatives was established by spectral methods . Molecular docking study using the later crystallographic data available for PFV integrase (IN) showed that the designed compounds bind into the active site of IN such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The multicomponent reactions have been proven to be a very elegant and rapid way to access complex structures in a single synthetic operation from simple building blocks, featuring high atom economy and high selectivity .

Safety And Hazards

All tested compounds presented no significant cytotoxicity at concentration of 100 μM .

properties

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N3O.2ClH/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22;;/h2-12,16H,13-15,17-19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROSWRJVDXRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87729-89-3 (Parent)
Record name R-56413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101007313
Record name 3-(2-{4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-2-methyl-, dihydrochloride

CAS RN

87071-17-8
Record name R-56413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-{4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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